N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core substituted with a 2-ethoxyphenylmethyl group and an N-methylbenzenesulfonamido moiety. This compound is structurally analogous to covalent inhibitors targeting viral proteases, such as those studied in the context of Chikungunya virus (). Its design incorporates pharmacophores critical for binding cysteine residues, including the sulfonamide group (a known cysteine-targeting warhead) and the ethoxyphenyl moiety for hydrophobic interactions.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(2-ethoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-3-27-19-12-8-7-9-16(19)15-22-21(24)20-18(13-14-28-20)23(2)29(25,26)17-10-5-4-6-11-17/h4-14H,3,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHJKVNHUKJFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Chemical Reactions Analysis
N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the evidence, focusing on heterocyclic cores, substituents, synthetic yields, and physicochemical properties.
Heterocyclic Core Modifications
Key Observations :
- Core Flexibility : Replacing thiophene with thiazole (compound 14) or pyrazole (8b) alters electronic properties. Thiazole’s electron-deficient nature may enhance electrophilic reactivity, while pyrazole’s chlorine substituent introduces steric and electronic effects.
- Substituent Impact: The target compound’s N-methylbenzenesulfonamido group differs from compound 17’s allyl sulfone, which may influence covalent binding kinetics.
Sulfonamide Derivatives
Key Observations :
- N-Substituents : The N-methyl group in the target compound may improve metabolic stability compared to N-ethyl derivatives ().
- Sulfone vs. Sulfonamide : Compound 17’s allyl sulfone acts as a cysteine-reactive warhead, whereas the target’s benzenesulfonamido group may require activation for covalent binding.
Structural and Functional Implications
- Dihedral Angles : shows that substituents like nitro groups influence planarity between aromatic rings (e.g., 13.53° dihedral angle), affecting π-π stacking and target binding.
- Thermal Stability : Compound 17’s melting point (118°C) indicates moderate stability, comparable to sulfonamide derivatives in .
Biological Activity
N-[(2-ethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a thiophene ring system substituted with an ethoxyphenyl group and a benzenesulfonamide moiety. This unique structure contributes to its biological properties.
- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of specific enzymes involved in biochemical pathways related to inflammation and cancer progression. The sulfonamide group is known for its ability to interact with various enzymes, potentially leading to the inhibition of their activity.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | Disk diffusion assay | Inhibition zones observed against E. coli and S. aureus |
| Study 2 | Enzyme inhibition | Enzyme kinetics | Significant reduction in enzyme activity at micromolar concentrations |
| Study 3 | Cytotoxicity | MTT assay | IC50 values indicating effective cytotoxicity in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against several pathogenic bacteria. It demonstrated significant inhibitory effects, suggesting potential as a therapeutic agent for bacterial infections.
- Cancer Research : A case study published in Cancer Letters explored the effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis through caspase activation, highlighting its potential as an anticancer agent.
Research Findings
Recent research has focused on the synthesis and characterization of this compound and its derivatives. These studies have revealed:
- Structure-Activity Relationships (SAR) : Modifications to the thiophene ring and sulfonamide group can significantly impact biological activity, suggesting avenues for drug development.
- Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics, although further studies are needed to assess metabolism and excretion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
